2-(4-Chlorophenoxy)-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a prop-2-yn-1-yloxy group, and a hydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the intermediate with propargyl alcohol under suitable conditions to introduce the prop-2-yn-1-yloxy group.
Formation of the Hydrazide Linkage: The final step involves the reaction of the intermediate with hydrazine hydrate to form the hydrazide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
2-(4-Chlorophenoxy)-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It could be explored for its potential therapeutic properties.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chlorophenyl)ethyl]-[2-(prop-2-yn-1-yloxy)phenyl]methylamine
- **4-(Aminomethyl)phenyl]-[4-(prop-2-yn-1-yloxy)phenyl]methanone
Uniqueness
2-(4-Chlorophenoxy)-N’-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and applications that are not shared by similar compounds.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-12-24-18-7-5-4-6-15(18)13-21-22-19(23)14(2)25-17-10-8-16(20)9-11-17/h1,4-11,13-14H,12H2,2H3,(H,22,23)/b21-13+ |
InChI Key |
OSWBCDBWTYYPED-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OCC#C)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OCC#C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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